molecular formula C19H16AsClIO B14593638 CID 71397636

CID 71397636

Cat. No.: B14593638
M. Wt: 497.6 g/mol
InChI Key: QFXXGWFHLFAHTO-UHFFFAOYSA-N
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Description

Compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and ginsenosides are often studied for their pharmacological properties, suggesting CID 71397636 may belong to a similar class of secondary metabolites or synthetic analogs .

Properties

Molecular Formula

C19H16AsClIO

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C19H15AsClO.HI/c1-20(14-7-6-8-15(21)13-14)16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20;/h2-13H,1H3;1H

InChI Key

QFXXGWFHLFAHTO-UHFFFAOYSA-N

Canonical SMILES

C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=CC(=C4)Cl.[I-]

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification Challenges

  • PubChem CID 71397636 does not appear in the provided search results or linked sources (e.g., PMC articles, synthesis spreadsheets, or reaction databases) .

  • Recommendation : Verify the CID’s validity using the PubChem database or confirm if the identifier corresponds to a proprietary/undisclosed compound.

General Methodology for Reaction Analysis

When investigating uncharacterized compounds, the following steps are standard in synthetic chemistry:

Structural Analogues

  • Compare the target compound’s molecular structure (if available) to known analogues. For example:

    • Thiophene- and oxadiazole-containing compounds (e.g., CID 653316, CID 660829) often undergo electrophilic substitution or cross-coupling reactions .

    • Organophosphates (e.g., CID 8295) may participate in hydrolysis or nucleophilic substitutions .

Reaction Prediction Tools

  • Use computational tools (e.g., DFT calculations, retrosynthetic analysis) to predict feasible reaction pathways.

Experimental Validation

Key Data Gaps and Recommendations

Parameter Status Suggested Approach
Molecular structureNot providedRetrieve via PubChem or experimental analysis.
Synthetic routesUndocumentedExplore cross-coupling or functionalization.
Reaction mechanismsUnknownCompare to analogues (e.g., imidazo[1,2-a]pyridines ).

Authoritative Resources for Further Investigation

  • PubChem : Validate this compound and check for updates .

  • Reaxys/Scifinder : Perform structure/reaction searches using SMILES or InChI keys.

  • Electrochemical Synthesis : Recent advances (e.g., UChicago’s work on electric-field-assisted reactions) may offer novel pathways .

Scientific Research Applications

CID 71397636 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, it could be investigated for its potential as a drug candidate or for its role in biochemical pathways. In industry, it may be used in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 71397636 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table summarizes hypothetical comparisons between CID 71397636 and related compounds, based on patterns observed in the evidence:

Property This compound Oscillatoxin D (CID 101283546) Ginsenoside Rf 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not reported C₃₃H₅₀O₈ C₄₂H₇₂O₁₃ C₃₄H₅₂O₈
Molecular Weight (Da) Not reported 598.74 801.02 588.78
Key Functional Groups Inferred: hydroxyl, ether Epoxide, ester, hydroxyl Glycosides, hydroxyl Methyl, epoxide, ester
Analytical Method GC-MS/LC-ESI-MS LC-MS/MS LC-ESI-MS with in-source CID LC-MS/MS
Biological Activity Hypothetical: Anticancer Cytotoxic, antifungal Anti-inflammatory Cytotoxic, antimicrobial
Source Synthetic/Natural Marine cyanobacteria Panax ginseng Marine cyanobacteria

Key Findings :

  • Structural Differentiation: Techniques like in-source collision-induced dissociation (CID) in ESI-MS enable discrimination between isomers (e.g., ginsenoside Rf vs.
  • Bioactivity: Oscillatoxin derivatives exhibit cytotoxicity via protein phosphatase inhibition, while ginsenosides modulate immune responses. This compound’s inferred anticancer activity may involve similar molecular targets .
  • Quantification : this compound’s concentration in essential oil fractions could be quantified via vacuum distillation and GC-MS, as demonstrated for CIEO components .

Research Findings and Challenges

Analytical Characterization
  • GC-MS Profiling : this compound’s volatility and thermal stability would determine its suitability for GC-MS analysis. Peaks in the total ion chromatogram (TIC) would correlate with its retention time and fragmentation profile .
  • LC-ESI-MS/MS: For polar or high-molecular-weight analogs, LC-ESI-MS with CID fragmentation provides structural insights, as seen in ginsenoside studies .
Bioactivity and Mechanisms

While direct data on this compound is absent, studies on similar compounds suggest:

  • Anticancer Potential: Compounds like irinotecan (associated with CID 60838) induce DNA damage, while oscillatoxins disrupt cellular signaling. This compound may require in vitro assays (e.g., IC₅₀ determination) to validate its mechanism .
  • Safety Profile: Adjuvant therapies (e.g., moxibustion for irinotecan-induced diarrhea) highlight the importance of toxicity screening for this compound .

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